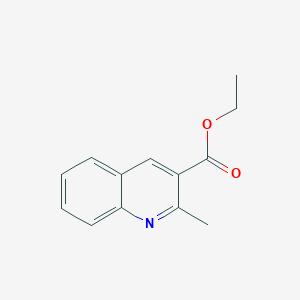

Ethyl 2-methylquinoline-3-carboxylate

Beschreibung

The exact mass of the compound Ethyl 2-methylquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBPJEDOCJXVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349443 | |

| Record name | Ethyl 2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-08-7 | |

| Record name | Ethyl 2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-methylquinoline-3-carboxylate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-methylquinoline-3-carboxylate, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Ethyl 2-methylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class.[1] Its structure consists of a quinoline core, which is a fused bicyclic system of a benzene ring and a pyridine ring. This core is substituted with a methyl group at position 2 and an ethyl carboxylate group at position 3.

Molecular Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 2-methylquinoline-3-carboxylate[1] |

| CAS Number | 15785-08-7[1] |

| Molecular Formula | C₁₃H₁₃NO₂[2] |

| Molecular Weight | 215.25 g/mol [1][2] |

| SMILES | CCOC(=O)C1=CC2=CC=CC=C2N=C1C[1] |

| InChI | InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3[1] |

| Synonyms | 2-Methyl-quinoline-3-carboxylic acid ethyl ester, Ethyl 2-methyl-3-quinolinecarboxylate, 3-Quinolinecarboxylic acid, 2-methyl-, ethyl ester[3] |

Physicochemical and Spectroscopic Properties

The compound is a light yellow to yellow solid with a purity of ≥95%.[2] While some physicochemical data are readily available, experimental values for properties like melting and boiling points are not consistently reported in public databases.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Light yellow to yellow solid[2] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (300 MHz, CDCl₃) δ 8.76 (s, 1H), 8.06 (d, 1H, J = 8.4 Hz), 7.89 (d, 1H, J = 7.8 Hz), 7.80 (t, 1H, J = 8.1 Hz), 7.56 (t, 1H, J = 7.5 Hz), 4.46 (q, 2H, J = 7.2 Hz), 3.01 (s, 3H), 1.48 (t, 3H, J = 7.2 Hz)[4] |

| ¹³C NMR | Spectral data available[1] |

| Infrared (IR) | Spectral data available[1] |

| Mass Spectrometry (MS) | Spectral data available[1][5] |

Synthesis

A general procedure for the synthesis of quinoline-3-carboxylic acid ethyl esters has been reported, which can be adapted for the synthesis of the title compound. The following workflow illustrates a plausible synthetic route.

Caption: General synthesis workflow for quinoline-3-carboxylates.

Experimental Protocol: General Synthesis of Quinolines

The following is a general procedure for the synthesis of benzylic azides, which are precursors for the synthesis of quinoline compounds. This can be adapted for the specific synthesis of Ethyl 2-methylquinoline-3-carboxylate.

Synthesis of Benzylic Azides:

-

To a solution of benzyl alcohol (1.0 equiv) in dichloromethane (DCM) (2.6 mL/mmol), add PBr₃ (0.34 equiv) at room temperature.

-

Stir the reaction mixture for 1 hour, then remove the solvent under reduced pressure. The residue is used for the next step without further purification.

-

Dissolve the crude product in DMSO (2.6 mL/mmol) and add NaN₃ (2.5 equiv) at 0°C.

-

Stir the reaction mixture at 0°C for 0.5 hours and then warm to room temperature.

-

Stir the mixture for 16 hours, then dilute with water and extract with ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude material, which can be purified on silica gel.[4]

Potential Biological Significance

While specific biological activities for Ethyl 2-methylquinoline-3-carboxylate have not been extensively reported, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Certain quinoline derivatives have shown efficacy as anticancer agents.[5]

-

Antimalarial: The quinoline core is central to several antimalarial drugs.

-

Antimicrobial: Various quinoline-based compounds exhibit antibacterial and antifungal properties.

-

Anticoccidial: Quinoline carboxylates have been investigated for their activity against Eimeria parasites.

Given the established biological importance of the quinoline nucleus, Ethyl 2-methylquinoline-3-carboxylate represents a molecule of interest for further investigation in drug discovery and development programs. The following diagram illustrates the logical relationship between the core chemical structure and its potential applications.

Caption: Relationship between structure and potential applications.

Conclusion

Ethyl 2-methylquinoline-3-carboxylate is a well-characterized compound in terms of its chemical structure and spectroscopic properties. While specific quantitative physicochemical data and biological activity studies are limited in the public domain, its structural similarity to other biologically active quinoline derivatives suggests that it may be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research into its biological effects and mechanism of action is warranted to fully elucidate its potential in drug development.

References

2-Methyl-quinoline-3-carboxylic acid ethyl ester IUPAC name and synonyms

This technical guide provides a comprehensive overview of ethyl 2-methylquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological relevance.

Core Compound Identity

IUPAC Name: ethyl 2-methylquinoline-3-carboxylate[1][]

Synonyms:

-

ethyl 2-methyl-3-quinolinecarboxylate[3]

Physicochemical and Computed Properties

The following table summarizes key quantitative data for ethyl 2-methylquinoline-3-carboxylate. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][4] |

| Molecular Weight | 215.25 g/mol | [1][4] |

| Appearance | Light yellow to yellow solid | [5] |

| Purity | ≥95% | [4][5] |

| pKa (Predicted) | 4.04 ± 0.50 | [6] |

| XLogP3-AA (Predicted) | 2.8 | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1][6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC=C2N=C1C | [1][] |

| InChI Key | DUBPJEDOCJXVKG-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of Ethyl 2-methylquinoline-3-carboxylate

A documented method for synthesizing quinoline compounds, including the title compound (referred to as 3q in the study), involves a domino reaction from arylmethyl azides.[7]

General Procedure:

-

Preparation of Benzylic Azides:

-

To a solution of the corresponding benzyl alcohol (1.0 equivalent) in dichloromethane (DCM), phosphorus tribromide (PBr₃, 0.34 equivalents) is added at room temperature.

-

The mixture is stirred for 1 hour, and the solvent is subsequently removed under reduced pressure.

-

The crude product is dissolved in dimethyl sulfoxide (DMSO), and sodium azide (NaN₃, 2.5 equivalents) is added at 0°C.

-

The reaction is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 16 hours.

-

The mixture is diluted with water and extracted with ethyl acetate (EtOAc).

-

The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated to yield the crude azide, which can be purified via chromatography.

-

-

Synthesis of Quinoline:

-

The specific conditions for the cyclization to form the quinoline ester from the azide are detailed in the source literature, often involving a catalyst and specific reaction conditions.[7]

-

Characterization Data for Ethyl 2-methylquinoline-3-carboxylate (3q): [7]

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.76 (s, 1H), 8.06 (d, 1H, J = 8.4 Hz), 7.89 (d, 1H, J = 7.8 Hz), 7.80 (t, 1H, J = 8.1 Hz), 7.56 (t, 1H, J = 7.5 Hz), 4.46 (q, 2H, J = 7.2 Hz), 3.01 (s, 3H), 1.48 (t, 3H, J = 7.2 Hz).

Potential Biological Activity and Signaling Pathways

While specific biological data for ethyl 2-methylquinoline-3-carboxylate is limited in the provided results, the broader class of quinoline carboxylic acid derivatives is known for significant biological activities.[8][9] Studies on analogous compounds suggest potential roles as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and as cytotoxic agents against cancer cell lines.[10]

The following diagrams illustrate a general synthesis workflow and a conceptual signaling pathway where quinoline derivatives may act.

Caption: A simplified workflow for the synthesis of quinoline esters.

Caption: Potential inhibition of the pyrimidine synthesis pathway.

References

- 1. 2-Methylquinoline-3-carboxylic acid ethyl ester | C13H13NO2 | CID 647634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rdchemicals.com [rdchemicals.com]

- 4. scbt.com [scbt.com]

- 5. 2-Methyl-quinoline-3-carboxylic acid ethyl ester [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of Ethyl 2-methylquinoline-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. Among these, derivatives of ethyl 2-methylquinoline-3-carboxylate have garnered significant interest as versatile precursors and potent bioactive agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with this class of compounds. It consolidates quantitative data on their anticancer, antimicrobial, and anti-inflammatory activities, details key experimental protocols for their evaluation, and visualizes relevant synthetic and biological pathways to facilitate further research and development in this promising area of drug discovery.

Synthetic Overview

The synthesis of the quinoline scaffold can be achieved through various established methods, including the Doebner–von Miller, Skraup, and Gould-Jacobs reactions. A common and efficient route to ethyl 2-methylquinoline-3-carboxylate derivatives is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group, such as ethyl acetoacetate.

A generalized workflow for the synthesis is presented below. Variations in reactants and conditions allow for the introduction of diverse substituents, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Caption: Generalized workflow for the synthesis of quinoline derivatives.

Biological Activities

Derivatives of ethyl 2-methylquinoline-3-carboxylate have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of quinoline-3-carboxylate derivatives against various human cancer cell lines. The introduction of styryl and other aromatic moieties at different positions on the quinoline core often enhances cytotoxic activity.

Table 1: In Vitro Anticancer Activity of Ethyl 2-methylquinoline-3-carboxylate Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | 3,4,5-trimethoxystyryl moiety | A549 (Lung) | 2.38 | |

| HT29 (Colon) | 4.52 | |||

| T24 (Bladder) | 9.86 | |||

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | Compound 3k | A549 (Lung) | 1.38 | |

| HT29 (Colon) | 0.77 | |||

| Compound 3h | A549 (Lung) | 1.53 | ||

| HT29 (Colon) | 1.50 | |||

| Compound 3t | A549 (Lung) | 2.36 | ||

| HT29 (Colon) | 0.97 | |||

| Quinoline-3-carboxylate Derivatives | Compound 4m | MCF-7 (Breast) | 0.33 | |

| K562 (Leukemia) | 0.28 | |||

| Compound 4n | MCF-7 (Breast) | 0.33 |

| | Compound 4k | K562 (Leukemia) | 0.28 | |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The quinoline scaffold is the foundation for several well-known antimicrobial agents. Derivatives of ethyl 2-methylquinoline-3-carboxylate have been investigated for their activity against a range of pathogenic bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Substituted ethyl 2-(quinolin-4-yl) propanoates | Compound 10p | H. pylori (SS1) | 6.25 | |

| Compound 10o | H. pylori (26695) | 6.25 | ||

| Compound 10h | S. aureus | 25 | ||

| Compound 10h | E. faecalis | 25 | ||

| Compound 10h | E. coli | 50 | ||

| Quinoline-thiazole derivatives | Compound 25 | S. aureus | 1.95 | |

| E. coli | 0.49 | |||

| C. albicans | 0.49 | |||

| Compound 26 | S. aureus | 0.98 | ||

| E. coli | 0.49 |

| | | C. albicans | 0.98 | |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Quinoline derivatives have shown promise as anti-inflammatory agents, often by modulating key signaling pathways involved in the inflammatory response. Studies have shown that certain quinoline carboxylic acids exhibit appreciable anti-inflammatory properties in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages.

Mechanism of Action

The diverse biological effects of ethyl 2-methylquinoline-3-carboxylate derivatives are attributed to their interaction with various cellular targets and pathways.

-

Enzyme Inhibition: Certain quinoline carboxylic acid derivatives have been identified as potent inhibitors of enzymes crucial for disease progression, such as dihydroorotate dehydrogenase (DHODH) and protein kinase CK2.

-

Signaling Pathway Modulation: A primary mechanism for the anti-inflammatory activity of quinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a central regulator of inflammatory gene expression. By preventing its activation, these compounds can reduce the production of pro-inflammatory mediators like cytokines and enzymes such as COX-2 and iNOS.

The Pharmacological Potential of the Quinoline-3-Carboxylate Scaffold: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Fused from a benzene and a pyridine ring, its unique electronic and structural properties make it a versatile template in medicinal chemistry.[2][3] Specifically, the quinoline-3-carboxylate moiety has emerged as a critical pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the pharmacological potential of the quinoline-3-carboxylate scaffold, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical workflows and pathways to aid in future drug discovery and development efforts.

Introduction to the Quinoline-3-Carboxylate Scaffold

The quinoline scaffold has long been a subject of interest in medicinal chemistry due to its presence in natural alkaloids (like quinine) and synthetic drugs.[5][6] The introduction of a carboxylate group at the C-3 position significantly influences the molecule's physicochemical properties, such as its acidity (pKa) and its ability to act as a hydrogen bond donor and acceptor.[7] These characteristics are crucial for molecular recognition and binding to biological targets. The diverse pharmacological activities of quinoline-3-carboxylate derivatives are largely dependent on the nature and position of various substituents on the quinoline ring system, allowing for fine-tuning of their biological profiles.[8]

Pharmacological Activities

The quinoline-3-carboxylate scaffold has been successfully exploited to develop agents for various therapeutic areas.

Antiproliferative and Anticancer Activity

Derivatives of quinoline-3-carboxylate have shown significant potential as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis through intrinsic pathways.[9][10] Studies have identified several potent compounds with micromolar and even sub-micromolar inhibitory concentrations.[9] For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have exhibited high selectivity for cancer cells over non-cancerous cells, a crucial attribute for minimizing side effects.[7]

Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4m | MCF-7 (Breast Cancer) | 0.33 | [9][10] |

| 4n | MCF-7 (Breast Cancer) | 0.33 | [9][10] |

| 4k | K562 (Leukemia) | 0.28 | [9][10] |

| 4m | K562 (Leukemia) | 0.28 | [9][10] |

| Compound 2f | MCF-7, K562 | Micromolar Inhibition | [7] |

| Compound 2l | MCF-7, K562 | Micromolar Inhibition |[7] |

A proposed mechanism for some quinoline-based anticancer agents is the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[3][11]

References

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, stands as a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in biologically active natural products, most notably the antimalarial quinine, spurred early chemists to devise synthetic routes to this privileged structure. This technical guide provides a comprehensive exploration of the seminal, named reactions that defined the field of quinoline synthesis, offering a historical perspective alongside detailed experimental protocols and comparative data to inform modern synthetic strategies.

The Classical Era of Quinoline Synthesis: A Legacy of Discovery

The late 19th century witnessed a remarkable series of discoveries that laid the foundation for quinoline chemistry. These classical methods, often born from the burgeoning dye industry and the quest to synthesize natural products, remain fundamental to the construction of the quinoline core.

The Skraup Synthesis (1880)

The Skraup synthesis, pioneered by Czech chemist Zdenko Hans Skraup, is one of the oldest and most direct methods for the preparation of quinoline itself.[1] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3]

Reaction Mechanism:

The reaction proceeds through the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type addition to acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline product.[2][3]

Experimental Protocol: Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (as an oxidizing agent), and ferrous sulfate heptahydrate (as a moderator).

-

Procedure:

-

In a suitable flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline and glycerol.

-

Slowly add concentrated sulfuric acid to the stirred mixture, ensuring the temperature is controlled.

-

Add ferrous sulfate heptahydrate to the reaction mixture.

-

Gently heat the mixture in an oil bath. The reaction is exothermic and should be maintained at 140-150°C for 3-4 hours.

-

After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolate the crude quinoline via steam distillation.

-

Separate the quinoline layer from the distillate and purify by fractional distillation, collecting the fraction boiling at 235-237°C.[2]

-

| Reactant (Aniline) | Oxidizing Agent | Moderator | Yield (%) |

| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | None | Not specified |

Table 1. Representative Yields for the Skraup Synthesis.[2]

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction, developed by German chemists Oscar Döbner and Wilhelm von Miller, utilizes α,β-unsaturated carbonyl compounds instead of glycerol.[4][5] This method allows for the synthesis of a wider range of substituted quinolines.[4]

Reaction Mechanism:

The reaction is believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an acid-catalyzed cyclization and dehydration, followed by oxidation to the quinoline derivative.[4]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

Materials: Aniline, crotonaldehyde (or acetaldehyde to generate it in situ), and hydrochloric acid or zinc chloride as a catalyst.[6][7]

-

Procedure:

-

Prepare a solution of aniline in aqueous hydrochloric acid.

-

Slowly add crotonaldehyde to the stirred aniline solution. The reaction can be exothermic and may require cooling.

-

If using zinc chloride, add it to the reaction mixture.

-

Heat the mixture to reflux for several hours (typically 7 hours).[6][7]

-

After cooling, neutralize the mixture with a strong base (e.g., sodium hydroxide).

-

Isolate the product by steam distillation.[6]

-

The crude product can be further purified by vacuum distillation.

-

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Yield (%) |

| Aniline | Crotonaldehyde | HCl | Moderate to good |

| 4-Isopropylaniline | Pulegone | Not specified | Not specified |

Table 2. General Reactants and Expected Yields for the Doebner-von Miller Reaction.[4]

The Friedländer Synthesis (1882)

Discovered by German chemist Paul Friedländer, this synthesis provides a versatile route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9]

Reaction Mechanism:

The Friedländer synthesis can proceed through two main pathways. In the first, an aldol-type condensation between the two carbonyl-containing reactants occurs, followed by cyclization and dehydration. Alternatively, the initial step can be the formation of a Schiff base between the aniline and the second carbonyl compound, which then undergoes an intramolecular aldol condensation and subsequent dehydration.[8]

Experimental Protocol: General Procedure

-

Materials: 2-Aminoaryl aldehyde or ketone, a ketone with an α-methylene group, and an acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) catalyst.[9]

-

Procedure:

-

Dissolve the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol, methanol, DMF).[9]

-

Add the acid or base catalyst to the mixture.

-

Heat the reaction under reflux, typically between 80-120°C.[9]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Yield (%) |

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | Not specified |

| 2-Amino-5-chlorobenzophenone | Active Methylene Compounds | PEG-SO₃H | Good to Excellent |

| 2-Aminoarylketone | α-Methyleneketone | PEG-SO₃H | Excellent |

Table 3. Catalysts and Expected Yields for the Friedländer Synthesis.[10][11][12]

The Combes Quinoline Synthesis (1888)

The Combes synthesis, reported by Alphonse Combes, involves the acid-catalyzed reaction of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[13]

Reaction Mechanism:

The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to yield the quinoline product.[13][14]

Experimental Protocol: General Procedure

-

Materials: Aniline, a β-diketone (e.g., acetylacetone), and a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).[14][15]

-

Procedure:

-

Mix the aniline and the β-diketone in a reaction flask.

-

Carefully add the acid catalyst to the mixture with cooling.

-

Heat the reaction mixture, typically in the range of 100-140°C.

-

Monitor the reaction by a suitable method (e.g., TLC).

-

After completion, cool the mixture and pour it onto ice to precipitate the product.

-

The crude product can be collected by filtration and purified by recrystallization.

-

| Aniline Derivative | β-Diketone | Catalyst | Yield (%) |

| Aniline | Acetylacetone | H₂SO₄ | Not specified |

| Substituted Anilines | Trifluoro-methyl-β-diketones | PPA/Ethanol | Varies with substituents |

Table 4. General Reactants and Catalysts for the Combes Synthesis.[13]

The Conrad-Limpach-Knorr Synthesis (1887)

This method, developed by Max Conrad and Leonhard Limpach, and with contributions from Ludwig Knorr, involves the reaction of anilines with β-ketoesters.[16][17] The reaction conditions determine whether a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product) is formed.[16]

Reaction Mechanism:

At lower temperatures (kinetic control), the aniline attacks the ketone carbonyl of the β-ketoester to form a β-aminoacrylate, which upon heating cyclizes to a 4-hydroxyquinoline.[18] At higher temperatures (thermodynamic control), the aniline attacks the ester carbonyl to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline.[16]

Experimental Protocol: Synthesis of 4-Hydroxyquinolines (Conrad-Limpach)

-

Materials: Aniline, a β-ketoester (e.g., ethyl acetoacetate), and a high-boiling inert solvent (e.g., mineral oil, diphenyl ether).[16]

-

Procedure:

-

Heat a mixture of the aniline and the β-ketoester, often with a catalytic amount of acid, to form the β-aminoacrylate intermediate.

-

The intermediate is then heated in a high-boiling solvent to approximately 250°C to induce cyclization.[16]

-

Cooling the reaction mixture usually precipitates the 4-hydroxyquinoline product.

-

| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Propyl benzoate | 230 | 65 |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Isobutyl benzoate | 240 | 66 |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Dowtherm A | 257 | 65 |

| General | General | Mineral Oil | ~250 | up to 95 |

Table 5. Solvent Effects and Yields for the Conrad-Limpach Synthesis.[16][19]

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline-3-carboxylic acid esters, which are valuable intermediates for the synthesis of quinolone antibiotics.[20] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester.[20]

Reaction Mechanism:

The reaction begins with a nucleophilic substitution of the alkoxy group of the malonic ester by the aniline. The resulting anilidomethylenemalonate intermediate then undergoes a thermal 6-electron electrocyclization to form the quinoline ring system.[20][21]

Experimental Protocol: General Procedure

-

Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), and a high-boiling solvent for the cyclization step (e.g., Dowtherm A, diphenyl ether).[21]

-

Procedure:

-

Condensation: Heat a mixture of the aniline and DEEM at 100-130°C for 1-2 hours. Ethanol is evolved during this step.[21]

-

Cyclization: The crude anilidomethylenemalonate intermediate is heated in a high-boiling solvent to 250-300°C for 30-60 minutes.[21] Alternatively, microwave irradiation can be used to achieve the high temperatures required for cyclization.[21][22]

-

Work-up: Upon cooling, the product often precipitates and can be collected by filtration.

-

| Method | Temperature (°C) | Time | Yield (%) |

| Microwave | 250 | 20 min | 1 |

| Microwave | 300 | 20 min | 37 |

| Microwave | 300 | 30 min | 28 |

| Microwave | 300 | 5 min | 47 |

| Conventional | 250-260 | 30-60 min | up to 95 |

Table 6. Comparison of Conventional and Microwave Heating for the Gould-Jacobs Cyclization.[22][23]

Conclusion

The foundational discoveries in quinoline synthesis, from the forceful conditions of the Skraup reaction to the more nuanced approaches of Friedländer and Gould-Jacobs, have provided an enduring legacy for synthetic chemists. These classical methods, while over a century old, continue to be adapted and refined, demonstrating their remarkable robustness and versatility. For researchers in drug discovery and materials science, a deep understanding of these historical syntheses is not merely an academic exercise but a practical toolkit for the innovation of novel quinoline-based compounds with tailored properties and functions. The principles established by these pioneers continue to inspire the development of more efficient, selective, and sustainable synthetic methodologies for this indispensable heterocyclic scaffold.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Friedlander quinoline synthesis [quimicaorganica.org]

- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. iipseries.org [iipseries.org]

- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 17. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 19. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. ablelab.eu [ablelab.eu]

- 23. benchchem.com [benchchem.com]

Spectroscopic Profile of Ethyl 2-methylquinoline-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methylquinoline-3-carboxylate, a key intermediate in various synthetic applications. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 2-methylquinoline-3-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.76 | s | - | 1H | H4 (quinoline) |

| 8.06 | d | 8.4 | 1H | H5 (quinoline) |

| 7.89 | d | 7.8 | 1H | H8 (quinoline) |

| 7.80 | t | 8.1 | 1H | H6 or H7 (quinoline) |

| 7.56 | t | 7.5 | 1H | H7 or H6 (quinoline) |

| 4.46 | q | 7.2 | 2H | O-CH₂ (ethyl) |

| 3.01 | s | - | 3H | C2-CH₃ (methyl) |

| 1.48 | t | 7.2 | 3H | CH₃ (ethyl) |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C=O (ester) |

| 155.0 | C2 (quinoline) |

| 147.5 | C8a (quinoline) |

| 137.0 | C4 (quinoline) |

| 130.5 | C7 (quinoline) |

| 129.0 | C5 (quinoline) |

| 128.0 | C6 (quinoline) |

| 127.5 | C8 (quinoline) |

| 126.5 | C4a (quinoline) |

| 125.0 | C3 (quinoline) |

| 61.5 | O-CH₂ (ethyl) |

| 24.0 | C2-CH₃ (methyl) |

| 14.5 | CH₃ (ethyl) |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1570, ~1480 | Medium-Strong | C=C and C=N stretch (quinoline ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 215 | High | [M]⁺ (Molecular Ion) |

| 186 | Moderate | [M - C₂H₅]⁺ |

| 170 | High | [M - OC₂H₅]⁺ |

| 142 | Moderate | [M - COOC₂H₅]⁺ |

Experimental Protocols

The data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to encompass the expected proton chemical shifts, and data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FT-IR) spectrometer. The solid sample was analyzed as a thin film on a potassium bromide (KBr) plate. A background spectrum of the clean KBr plate was first recorded and subsequently subtracted from the sample spectrum to obtain the final transmittance or absorbance data.

Mass Spectrometry (MS): Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam. The resulting positively charged fragments were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Ethyl 2-methylquinoline-3-carboxylate.

Caption: Workflow of Spectroscopic Analysis.

The Rise of Quinoline Derivatives in Oncology: A Technical Guide to Their Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] In the realm of oncology, novel quinoline derivatives are demonstrating potent antitumor activities through diverse and targeted mechanisms, heralding a new wave of potential cancer therapeutics.[1][4][5] This technical guide provides an in-depth overview of the recent advancements in the antitumor activity of these compounds, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Analysis of Antitumor Efficacy

The antitumor potency of novel quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.[3] The following tables summarize the IC50 values of several recently developed quinoline derivatives, showcasing their efficacy across a range of cancer types.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric Cancer) | 1.38 | [6][7] |

| HCT-116 (Colon Cancer) | 5.34 | [6] | |

| MCF-7 (Breast Cancer) | 5.21 | [6] | |

| Quinoline-Chalcone Hybrid (24d) | K562 (Leukemia) | 0.009 - 0.016 (range across panel) | [8] |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (11x) | HCT-116 (Colorectal Cancer) | 2.56 | [9] |

| RKO (Colorectal Cancer) | 3.67 | [9] | |

| A2780 (Ovarian Cancer) | 3.46 | [9] | |

| HeLa (Cervical Cancer) | 2.71 | [9] | |

| Quinoline-based benzamide derivative (10a) | HCT-116 (Colorectal Cancer) | Potent (exact value not specified) | [3] |

| HT-29 (Colorectal Cancer) | Potent (exact value not specified) | [3] | |

| 4-anilinoquinoline derivative (14h) | Various Cancer Cell Lines | 0.0015 - 0.0039 | [3] |

| Quinoline-Chalcone Hybrid (39) | A549 (Non-small cell lung cancer) | 1.91 | [10] |

| Quinoline-Chalcone Hybrid (40) | K-562 (Chronic Myelogenous Leukemia) | 5.29 | [10] |

| Quinoline-Chalcone Hybrid (63) | Caco-2 (Colon Cancer) | 5.0 | [10] |

| Quinoline-Chalcone Hybrid (64) | Caco-2 (Colon Cancer) | 2.5 | [10] |

| Compound 91b1 | A549 (Lung Cancer) | Lower than Cisplatin | [11] |

| KYSE450 (Esophageal Cancer) | Lower than Cisplatin | [11] |

Key Mechanisms of Antitumor Action

Novel quinoline derivatives exert their anticancer effects by modulating a variety of cellular processes and signaling pathways critical for tumor growth and survival.[1][12][13] These mechanisms include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key enzymes and proteins.[4][5]

Inhibition of Signaling Pathways

A primary mechanism of action for many quinoline derivatives is the inhibition of critical signaling pathways that are often dysregulated in cancer.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrpr.com [ijrpr.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijmphs.com [ijmphs.com]

- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Quinoline-Based Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse pharmacological activities. From combating infectious diseases to fighting cancer and modulating inflammatory responses, quinoline derivatives have demonstrated significant clinical utility. This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline-based drugs, focusing on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, primarily targeting DNA integrity and crucial cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Interference with DNA Replication and Integrity

A primary mode of action for many quinoline anticancer agents is the disruption of DNA replication and the maintenance of its structural integrity. This is achieved through two main processes: DNA intercalation and the inhibition of topoisomerase enzymes.

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows these molecules to insert themselves between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the processes of transcription and replication, ultimately leading to cell cycle arrest and apoptosis.[1]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve the topological stress in DNA that arises during replication, transcription, and repair. Quinoline derivatives can inhibit both type I and type II topoisomerases. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[2][3]

Inhibition of Kinase Signaling Pathways

Aberrant signaling through protein kinases is a hallmark of many cancers. Several quinoline-based drugs have been developed as potent inhibitors of various kinases, including:

-

Pim-1 Kinase: This serine/threonine kinase is overexpressed in various cancers and plays a role in cell survival and proliferation. Quinoline derivatives have been identified as effective Pim-1 kinase inhibitors.[4][5][6]

-

Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many solid tumors. Quinoline-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation.[7][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Quinoline derivatives can inhibit VEGFR signaling, thereby cutting off the tumor's blood supply.[9][10][11]

-

c-Met: This receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis. Certain quinoline compounds have shown potent inhibitory activity against c-Met.[8]

-

Data Presentation: Anticancer Activity

Table 1: Inhibitory Activity of Quinoline-Based Anticancer Agents

| Compound Class | Target | Specific Agent/Derivative | Cell Line/Enzyme | IC50/GI50 Value | Reference |

| Topoisomerase Inhibitors | Topoisomerase IIα | Pyrazolo[4,3-f]quinoline (2E) | Enzyme Assay | ~11.7% inhibition at 100 µM | [2] |

| Topoisomerase I | Pyrazolo[4,3-f]quinoline (2P) | Enzyme Assay | ~11.6% inhibition at 100 µM | [2] | |

| Kinase Inhibitors | Pim-1 Kinase | Emodin (anthraquinone) | Enzyme Assay | 2.5 µM | [4] |

| Pim-1 Kinase | Quinone analog (Compound 7) | DU-145 (Prostate) | 4.06 µM | [4] | |

| Pim-1 Kinase | Pyridine-quinoline hybrid (12) | Enzyme Assay | 14.3 nM | [5] | |

| EGFR | Quinoline-Schiff Base (50) | Enzyme Assay | 0.12 µM | [8] | |

| EGFR | Quinoline-pyrazoline hybrid (51) | Enzyme Assay | 31.80 nM | [8] | |

| c-Met | 3,6-disubstituted quinoline (26) | Enzyme Assay | 9.3 nM | [8] | |

| c-Met | 3,6-disubstituted quinoline (26) | MKN45 (Gastric) | 0.093 µM | [8] | |

| VEGFR-2 | 4-anilinoquinazoline (1j) | Enzyme Assay | 14 nM | [7] | |

| VEGFR-2 | Quinoxaline derivative (4f) | Enzyme Assay | 13.5 µM | [10] |

Antimicrobial Mechanisms of Action

Quinolones are a major class of synthetic antibiotics that function by inhibiting essential bacterial enzymes involved in DNA replication.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary targets for quinolone antibiotics are DNA gyrase (a type II topoisomerase) and topoisomerase IV.

-

DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[12][13]

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[12][14]

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are lethal to the bacterium.

Inhibition of Bacterial Cell Division

Some novel quinoline derivatives have been shown to target the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is required for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[15][16][17][18][19]

Data Presentation: Antimicrobial Activity

Table 2: Inhibitory Activity of Quinoline-Based Antimicrobial Agents

| Compound Class | Target | Specific Agent/Derivative | Bacterial Strain/Enzyme | MIC/IC50 Value | Reference |

| Fluoroquinolones | DNA Gyrase | Sitafloxacin | Enterococcus faecalis | 1.38 µg/mL | [12] |

| DNA Gyrase | Levofloxacin | Enterococcus faecalis | 28.1 µg/mL | [12] | |

| Topoisomerase IV | Sitafloxacin | Enterococcus faecalis | 1.42 µg/mL | [12] | |

| Topoisomerase IV | Levofloxacin | Enterococcus faecalis | 8.49 µg/mL | [12] | |

| DNA Gyrase | Sparfloxacin | Mycobacterium tuberculosis | 2-3 µg/mL | [13] | |

| DNA Gyrase | Gatifloxacin | Mycobacterium tuberculosis | 2-3 µg/mL | [13] | |

| DNA Gyrase | Ciprofloxacin | Mycobacterium ulcerans | 11.80 µg/mL | [20] | |

| Quinoline Derivatives | LptA/Topoisomerase IV | Hybrid 5d | Staphylococcus aureus | 0.125-8 µg/mL | [14] |

| Quinoline-Schiff Base (6c) | Staphylococcus aureus | 0.018-0.061 µg/mL | [21] | ||

| Dihydrotriazine hybrid (93a-c) | Escherichia coli | 2 µg/mL | [22] | ||

| DNA Gyrase | Quinoline-Schiff Base (7d) | Mycobacterium tuberculosis | 1.26 µM | [23] | |

| FtsZ Inhibitors | FtsZ | Zantrin Z3 | Bacillus subtilis / E. coli | Micromolar range | [15] |

Antimalarial Mechanisms of Action

The quinoline antimalarials, such as chloroquine and quinine, are mainstays in the treatment of malaria. Their primary mechanism of action involves disrupting the detoxification of heme within the malaria parasite.

Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole to obtain amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin.

Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite. Here, they interfere with the heme polymerization process. It is believed that these drugs cap the growing hemozoin crystal, preventing further polymerization.[24][25][26][27][28] This leads to the buildup of toxic free heme, which damages parasite membranes and other components, ultimately leading to parasite death.

Data Presentation: Antimalarial Activity

Table 3: Inhibitory Activity of Quinoline-Based Antimalarial Agents

| Compound Class | Target | Specific Agent/Derivative | Plasmodium falciparum Strain | IC50 Value | Reference |

| 4-Aminoquinolines | Heme Polymerization | Chloroquine-pyrazole hybrid | W2 (resistant) | 0.096 µM | [29] |

| Heme Polymerization | 4-aminoquinoline-pyrimidine hybrid | W2 (resistant) | 0.033 µM | [29] | |

| Heme Polymerization | Chloroquine derivative (30) | Not specified | 0.46 µg/mL | [30] | |

| Heme Polymerization | Quinolinyl-1,2-dihydropyridine | Not specified | 0.014 µg/mL | [30] | |

| 8-Aminoquinolines | Heme Polymerization | Primaquine analog | TM91C235 | 50-100 nM | [27] |

Anti-inflammatory Mechanisms of Action

Quinoline derivatives also possess significant anti-inflammatory properties, which are mediated through various mechanisms that modulate the immune response.

Modulation of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.[31][32][33][34] The exact point of intervention can vary, with some compounds inhibiting IκB degradation and others potentially interfering with the DNA binding of NF-κB.[31]

Other Anti-inflammatory Mechanisms

-

Lysosomal Activity Interference: Quinolines like hydroxychloroquine can accumulate in lysosomes, raising their pH and interfering with the function of acid hydrolases. This can affect antigen processing and presentation by immune cells.

-

Toll-Like Receptor (TLR) Inhibition: Some quinoline compounds can inhibit TLRs, which are key receptors of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses.

Data Presentation: Anti-inflammatory Activity

Table 4: Inhibitory Activity of Quinoline-Based Anti-inflammatory Agents

| Compound Class | Target/Assay | Specific Agent/Derivative | Cell Line/Model | IC50 Value | Reference |

| Quinoline Carboxylic Acids | LPS-induced inflammation | Quinoline-4-carboxylic acid | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [35] |

| LPS-induced inflammation | Quinoline-3-carboxylic acid | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [35] | |

| Quinoline-Sulfonamides | Not specified | Derivative 6h | Not specified | 1.364-1.518 µM | [36] |

| Quinazoline Derivatives | NF-κB Inhibition | LU1501 | SK-BR-3 (Breast cancer) | 10.16 µM | [34] |

| NF-κB Inhibition | LU1501 | HCC1806 (Breast cancer) | 10.66 µM | [34] | |

| Quinolines | NF-κB Luciferase Reporter | Q3 | HeLa cells | Inhibition at 5 µM | [31][33] |

Experimental Protocols

Detailed, step-by-step experimental protocols are beyond the scope of this guide. However, the following sections outline the general methodologies for key experiments cited in the literature for determining the mechanisms of action of quinoline-based therapeutic agents.

Anticancer Activity Assays

-

DNA Intercalation Assay:

-

Principle: This assay measures the ability of a compound to bind to DNA, often assessed by changes in the DNA's physical properties.

-

General Method (UV-Visible Spectroscopy): A solution of calf thymus DNA (ctDNA) is titrated with increasing concentrations of the quinoline compound. The binding is monitored by observing changes in the absorbance spectrum of the compound. Intercalation is typically indicated by hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance.

-

-

Topoisomerase Inhibition Assay:

-

Principle: This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.

-

General Method (DNA Relaxation Assay): Supercoiled plasmid DNA is incubated with topoisomerase I in the presence and absence of the test compound. The reaction products are then separated by agarose gel electrophoresis. Topoisomerase I relaxes the supercoiled DNA into a relaxed form. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band on the gel.

-

-

Kinase Inhibition Assay:

-

Principle: This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

-

General Method (In Vitro Kinase Assay): A purified recombinant kinase is incubated with its substrate (a peptide or protein) and ATP (often radiolabeled) in the presence of varying concentrations of the quinoline inhibitor. The amount of phosphorylated substrate is then quantified, typically by measuring the incorporation of the radiolabel. The IC50 value is determined as the concentration of the inhibitor that reduces kinase activity by 50%.

-

-

Cell Viability/Cytotoxicity Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

General Method: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the quinoline compound for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

General Method (Broth Microdilution): A standardized suspension of the test bacterium is added to the wells of a microtiter plate containing serial dilutions of the quinoline compound in a suitable broth medium. The plate is incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.[37]

-

-

DNA Gyrase Inhibition Assay:

-

Principle: This assay measures the inhibition of the supercoiling activity of DNA gyrase.

-

General Method (DNA Supercoiling Assay): Relaxed plasmid DNA is incubated with purified DNA gyrase and ATP in the presence of varying concentrations of the quinoline inhibitor. The reaction products are analyzed by agarose gel electrophoresis. DNA gyrase converts the relaxed plasmid into its supercoiled form. An effective inhibitor will prevent this conversion, resulting in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.[13]

-

Antimalarial Activity Assays

-

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Assay):

-

Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasitic DNA.

-

General Method: Synchronized cultures of P. falciparum-infected red blood cells are incubated with serial dilutions of the quinoline compound. After a set incubation period, the cells are lysed, and the fluorescent dye SYBR Green I, which intercalates with DNA, is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured. The IC50 value is determined as the concentration of the compound that inhibits parasite growth by 50%.

-

-

Heme Polymerization Inhibition Assay:

-

Principle: This in vitro assay measures the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin) from heme.[26]

-

General Method: A solution of hemin (the oxidized form of heme) is induced to polymerize into β-hematin, typically by adjusting the pH to acidic conditions. The reaction is carried out in the presence of varying concentrations of the quinoline inhibitor. The amount of β-hematin formed is quantified, often by spectrophotometry after dissolving the pellet in a suitable solvent. The IC50 value is the concentration of the inhibitor that reduces β-hematin formation by 50%.

-

Anti-inflammatory Activity Assays

-

NF-κB Reporter Assay:

-

Principle: This assay measures the activity of the NF-κB transcription factor using a reporter gene, typically luciferase, under the control of an NF-κB response element.

-

General Method: A cell line stably transfected with an NF-κB-luciferase reporter construct is pre-treated with the quinoline compound and then stimulated with a pro-inflammatory agent (e.g., TNF-α or LPS). After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A reduction in luciferase activity indicates inhibition of the NF-κB pathway.[31][33]

-

-

Measurement of Inflammatory Cytokine Production (ELISA):

-

Principle: This assay quantifies the amount of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by cells.

-

General Method: Immune cells, such as macrophages, are treated with the quinoline compound and then stimulated with an inflammatory stimulus (e.g., LPS). The cell culture supernatant is collected, and the concentration of the cytokine of interest is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Mandatory Visualizations

Caption: Anticancer mechanisms of quinoline derivatives.

Caption: Antimicrobial mechanisms of quinoline derivatives.

Caption: Antimalarial mechanism of quinoline agents.

Caption: Anti-inflammatory mechanism via NF-κB inhibition.

References

- 1. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpbs.com [ijpbs.com]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel quinoline derivative that inhibits mycobacterial FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 35. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. benchchem.com [benchchem.com]

The Quinoline Moiety in Nature: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structural motif found in a diverse array of natural products.[1][2] These compounds, collectively known as quinoline alkaloids, are biosynthesized by a wide range of organisms, including plants, bacteria, and fungi.[3][4] Historically significant for their potent biological activities, quinoline-containing natural products continue to be a vital source of inspiration for the development of new therapeutic agents. This technical guide provides a comprehensive overview of prominent natural products containing the quinoline moiety, their biosynthesis, biological activities, and the experimental methodologies used for their study.

Prominent Quinoline-Containing Natural Products and Their Sources

The natural world is a rich reservoir of quinoline alkaloids, with the plant kingdom, particularly the Rutaceae and Rubiaceae families, being the most prolific source.[3] Microorganisms and animals also contribute to the structural diversity of this class of compounds.[3]

Cinchona Alkaloids: The Dawn of Quinoline Pharmacology

The bark of the Cinchona tree is the historical source of some of the most well-known quinoline alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.[4][5] The isolation of quinine in 1820 marked a pivotal moment in the history of medicine, providing the first effective treatment for malaria.[6]

-

Quinine: First isolated from the bark of a Cinchona tree, quinine has been a cornerstone in the treatment of malaria for centuries.[5] Its mechanism of action, while not fully elucidated, is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme.[5]

-

Quinidine: A stereoisomer of quinine, quinidine also exhibits antimalarial activity and is used to treat certain cardiac arrhythmias.[7]

-

Cinchonine and Cinchonidine: These diastereomers of quinine and quinidine also contribute to the antimalarial properties of Cinchona bark extracts.[8][9]

Camptothecin: A Potent Anticancer Agent

Discovered in 1966 from the bark of the Chinese "Happy Tree," Camptotheca acuminata, camptothecin is a pentacyclic quinoline alkaloid with potent anticancer activity.[10][11] Its unique mechanism of action, the inhibition of DNA topoisomerase I, has led to the development of clinically approved anticancer drugs like topotecan and irinotecan.[12][13]

Furoquinoline Alkaloids: A Structurally Diverse Subclass

Furoquinoline alkaloids, characterized by a furan ring fused to the quinoline core, are predominantly found in the Rutaceae family.[14] Notable examples include:

-

Dictamnine and Skimmianine: These compounds, isolated from various Ruta and Skimmia species, exhibit a range of biological activities, including cytotoxic and antimicrobial effects.[15][16]

Microbial and Other Quinoline Alkaloids

-

Viridicatin: Produced by several species of Penicillium fungi, viridicatin is a fungal metabolite with selective activity against Mycobacterium tuberculosis.

-

Evocarpine: Isolated from Evodiae fructus, evocarpine is a quinolone alkaloid that has been investigated for its vasorelaxant properties.

Biosynthesis of Quinoline Alkaloids

The biosynthesis of the quinoline ring in nature primarily follows two distinct pathways, one starting from the amino acid tryptophan and the other from anthranilic acid.[4][12]

Tryptophan-Dependent Pathway

The biosynthesis of Cinchona alkaloids and camptothecin originates from tryptophan.[5][17] Tryptophan is first converted to tryptamine, which then condenses with the monoterpenoid secologanin to form strictosidine, a key intermediate in the biosynthesis of many indole alkaloids.[5] A series of complex enzymatic reactions then rearrange the strictosidine backbone to form the characteristic quinoline ring structure of these alkaloids.

Anthranilic Acid-Dependent Pathway

Furoquinoline alkaloids are typically biosynthesized from anthranilic acid.[14] The pathway involves the condensation of anthranilic acid with malonyl-CoA, followed by cyclization to form the quinoline ring.[12] Subsequent prenylation and oxidative cyclization lead to the formation of the furan ring.

Biological Activities and Quantitative Data

Natural products containing the quinoline moiety exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development. The potency of these compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for cytotoxic and enzyme-inhibiting compounds, and the minimum inhibitory concentration (MIC) for antimicrobial agents.

Anticancer Activity

The anticancer properties of quinoline alkaloids are a major focus of research. Camptothecin and its derivatives are prime examples, exerting their cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[12] This inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Camptothecin | HT29 (Colon) | 0.037 | [12] |

| Camptothecin | LOX (Melanoma) | 0.048 | [12] |

| Camptothecin | SKOV3 (Ovarian) | 0.042 | [12] |

| Camptothecin | A549 (Lung) | Not specified | [16] |

| Camptothecin | MCF-7 (Breast) | 0.089 | [16] |

| Camptothecin | HepG2 (Liver) | Not specified | [16] |

| Skimmianine | A549 (Lung) | 33 - 52 | [16] |

| Skimmianine | HepG2 (Liver) | 41.56 | [16] |

Antimalarial Activity

The Cinchona alkaloids remain important in the fight against malaria, particularly in cases of drug-resistant Plasmodium falciparum.

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference(s) |

| Quinine | Chloroquine-resistant (W-2) | 0.22 | [8] |

| Quinidine | Chloroquine-resistant (W-2) | 0.083 | [8] |

| Cinchonine | Chloroquine-resistant (W-2) | 0.12 | [8] |

Antimicrobial Activity

Several quinoline alkaloids have demonstrated activity against a range of bacteria and fungi.

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Robustine | Enterococcus faecalis | 5.37 | [15] |

| γ-fagarine | Bacillus cereus | 6.2 - 12.5 | [15] |

| Maculine | Bacillus cereus | 6.2 - 12.5 | [15] |

| Flindersiamine | Bacillus cereus | 6.2 - 12.5 | [15] |

| Lecomtequinoline A | Escherichia coli, Bacillus subtilis | Not specified | [15] |

| Megistoquinone I | Staphylococcus aureus | 9.073 (mM) | [15] |

Experimental Protocols

The study of quinoline alkaloids involves a series of well-established experimental procedures, from their extraction from natural sources to the evaluation of their biological activities.

Extraction and Isolation

A general workflow for the extraction and isolation of quinoline alkaloids from plant material is depicted below. This typically involves solvent extraction followed by chromatographic purification.

Detailed Protocol: Soxhlet Extraction

-

Sample Preparation: Weigh approximately 10-20 g of dried, powdered plant material and place it into a cellulose thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with a suitable solvent (e.g., methanol or ethanol) to about two-thirds of its volume and connect it to the extractor. Attach a condenser to the top of the extractor.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the plant material in the thimble. The solvent will slowly fill the thimble until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. This process is repeated for several hours (typically 6-8 hours) to ensure exhaustive extraction.

-

Concentration: After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Analytical Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of quinoline alkaloids in complex mixtures. A typical reverse-phase HPLC method is outlined below.

Detailed Protocol: HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[18]

-

Mobile Phase: A gradient elution is often employed for complex mixtures. A typical mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).[18]

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% B over 30 minutes) is a good starting point for method development.[13]

-

Flow Rate: A flow rate of 1.0 mL/min is typical.[18]

-

Detection: The UV detector is set to a wavelength where the quinoline alkaloids of interest show maximum absorbance (e.g., 254 nm or 280 nm).[19]

-

Quantification: A calibration curve is constructed using standard solutions of the pure alkaloids at known concentrations to quantify the amount of each alkaloid in the sample.